molecular formula C19H12N4O2S2 B12205019 N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

Cat. No.: B12205019
M. Wt: 392.5 g/mol
InChI Key: FFQZJGBBXNNIJL-WJDWOHSUSA-N
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Description

N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a quinoline moiety, a thiazolidine ring, and a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide typically involves multiple steps. One common method includes the condensation of quinoline-4-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidine ring. Finally, the resulting compound is reacted with pyridine-4-carboxylic acid to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled temperatures, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline and thiazolidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Preliminary studies suggest that it may have therapeutic potential, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thiazolidine ring can interact with enzymes, inhibiting their activity. These interactions can lead to the compound’s therapeutic effects, such as anti-cancer or anti-microbial activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like chloroquine and quinine share the quinoline moiety and have similar biological activities.

    Thiazolidine derivatives: Compounds such as pioglitazone and rosiglitazone, used in diabetes treatment, share the thiazolidine ring.

    Pyridine carboxamide derivatives: Compounds like nicotinamide and isoniazid share the pyridine carboxamide group and have various therapeutic applications.

Uniqueness

N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide is unique due to its combination of three distinct moieties, each contributing to its overall biological activity

Properties

Molecular Formula

C19H12N4O2S2

Molecular Weight

392.5 g/mol

IUPAC Name

N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C19H12N4O2S2/c24-17(12-5-8-20-9-6-12)22-23-18(25)16(27-19(23)26)11-13-7-10-21-15-4-2-1-3-14(13)15/h1-11H,(H,22,24)/b16-11-

InChI Key

FFQZJGBBXNNIJL-WJDWOHSUSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=NC=C4

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=NC=C4

Origin of Product

United States

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